molecular formula C22H26O6 B4081322 ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

Cat. No.: B4081322
M. Wt: 386.4 g/mol
InChI Key: CPTLPVIBFBVMNO-UHFFFAOYSA-N
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Description

Ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with multiple substituents. The coumarin scaffold is substituted at positions 4 and 8 with methyl groups, at position 3 with an ethyl propanoate side chain, and at position 7 with a 2-oxocyclohexyloxy moiety.

Properties

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-4-26-20(24)12-10-16-13(2)15-9-11-18(14(3)21(15)28-22(16)25)27-19-8-6-5-7-17(19)23/h9,11,19H,4-8,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTLPVIBFBVMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC3CCCCC3=O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Substitution Reactions:

    Esterification: The propanoate ester group is introduced via esterification of the chromenone derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Cyclohexyl Substitution: The 2-oxocyclohexyl group is introduced through a nucleophilic substitution reaction, where the chromenone derivative reacts with 2-oxocyclohexyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the chromenone core or the ester group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive chromenone derivatives.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as an enzyme inhibitor.

    Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it might inhibit an enzyme by binding to its active site or alter receptor function by interacting with its ligand-binding domain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related coumarin derivatives, focusing on molecular features, substituent effects, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Structural Differences
Ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate 4,8-dimethyl; 7-(2-oxocyclohexyloxy); 3-(ethyl propanoate) C₂₂H₂₆O₇* 414.44 2-Oxocyclohexyloxy group at position 7
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate 4,8-dimethyl; 7-(2-oxopropoxy); 3-(ethyl propanoate) C₁₉H₂₂O₆ 346.37 Shorter 2-oxopropoxy chain at position 7
3-{4,8,8-Trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}propanoic acid Pyrano-fused chromen system; 4,8,8-trimethyl; 3-(propanoic acid) C₁₈H₂₀O₅ 316.36 Additional pyrano ring; carboxylic acid substituent
2-{[4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid 4-(4-methoxyphenyl); 8-methyl; 7-(oxyacetic acid) C₁₉H₁₆O₆ 340.33 Aryl substitution at position 4; acetic acid chain

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 2-oxocyclohexyloxy group at position 7 introduces a bulky, lipophilic cyclohexane ring, which may enhance membrane permeability compared to the shorter 2-oxopropoxy chain in its analog .

Functional Group Variations: Replacement of the ethyl ester in the target compound with a carboxylic acid (as in the pyrano-fused analog ) reduces lipophilicity and may influence solubility or metabolic stability. The 4-(4-methoxyphenyl) substituent in another analog introduces aromaticity and electron-donating effects, which could modulate photochemical behavior.

Molecular Weight and Complexity :

  • The target compound has the highest molar mass (414.44 g/mol) among the compared derivatives due to the cyclohexyl group. This could impact pharmacokinetic properties such as absorption and distribution.

Implications of Structural Differences

  • In contrast, the pyrano-fused analog’s rigid structure might limit conformational flexibility required for target engagement.
  • Synthetic Accessibility : The 2-oxopropoxy derivative likely requires simpler synthetic steps compared to the cyclohexyl-containing target, which may involve multi-step functionalization of the cyclohexane ring.
  • Agrochemical analogs (e.g., ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate in ) demonstrate the relevance of such structures in pesticide development .

Biological Activity

Ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the chromene class, characterized by its complex structure that includes a chromenone backbone and various functional groups. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities, which are essential for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26O6, with a molecular weight of 386.44 g/mol. Its structure features:

  • Chromenone Backbone : This component is crucial for the biological activity of the compound.
  • Propanoate Group : Enhances solubility and biological interactions.
  • Methyl and Cyclohexyl Substituents : These groups contribute to the unique chemical properties and may influence biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC22H26O6
Molecular Weight386.44 g/mol
Chromene StructurePresent
Functional GroupsKetones, Esters
LogP (Partition Coefficient)3.68

Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. Its chromene moiety may modulate enzyme activity and receptor interactions, which can result in diverse pharmacological outcomes.

Potential Biological Activities:

  • Antioxidant Activity : Studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress.
  • Anti-inflammatory Effects : Preliminary findings indicate that this compound may inhibit inflammatory pathways.
  • Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains.

Study 1: Antioxidant Activity

A study conducted on related chromene derivatives demonstrated significant free radical scavenging activity, suggesting that this compound could possess similar properties.

Study 2: Anti-inflammatory Effects

In vitro experiments showed that compounds with a chromenone structure could inhibit the production of pro-inflammatory cytokines in macrophages, indicating a potential application in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelNotes
AntioxidantModerateSimilar compounds show significant effects
Anti-inflammatoryModerateInhibition of cytokine production observed
AntimicrobialPreliminaryEfficacy against specific bacterial strains

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the chromenone backbone.
  • Introduction of the propanoate group.
  • Functionalization to add methyl and cyclohexyl substituents.

These synthetic routes are crucial for obtaining high-purity products necessary for biological testing.

Potential Applications

Given its biological activities, this compound holds promise in various fields:

  • Pharmaceutical Development : As a lead compound for developing new anti-inflammatory or antioxidant drugs.
  • Agricultural Chemistry : Potential use as a natural pesticide or herbicide due to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate, and how are intermediates validated?

  • Methodology :

  • Coupling reactions : Use carbodiimide-based catalysts (e.g., EDC·HCl) with DMAP to esterify intermediates like 2-(4-hydroxyphenoxy)-1-phenylethan-1-one with propanoic acid derivatives .
  • Validation : Confirm purity (≥92%) via 1H^1H/13C^{13}C NMR and HRMS (ESI) to verify structural integrity. For example, 1H^1H NMR can resolve methyl (δ 1.2–1.4 ppm) and carbonyl (δ 165–175 ppm) signals .

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

  • Methodology :

  • Key NMR signals :
  • Chromen-2-one carbonyl: δ ~160 ppm (13C^{13}C).
  • Cyclohexyloxy group: δ 2.5–3.5 ppm (1H^1H, multiplets).
  • HRMS : Use high-resolution mass spectrometry to confirm molecular ion ([M+H]+^+) and rule out impurities. Cross-check calculated vs. observed m/z values (e.g., ±0.001 Da tolerance) .

Q. What theoretical frameworks guide the study of chromene derivatives like this compound?

  • Methodology :

  • Link synthesis to chromene bioactivity (e.g., anti-inflammatory, antioxidant properties). Use density functional theory (DFT) to predict electronic properties or molecular docking for binding affinity studies. Refer to CRDC classifications for chemical engineering design frameworks (e.g., RDF2050103) .

Advanced Research Questions

Q. How can researchers optimize the yield of the cyclohexyloxy-substituted chromene intermediate?

  • Methodology :

  • Catalyst screening : Compare EDC·HCl with DCC or HATU for coupling efficiency.
  • Reaction conditions : Test solvent polarity (e.g., DCM vs. THF) and temperature (0°C vs. RT).
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Document yield improvements (e.g., 85% → 92% via DMAP catalysis) .

Q. What strategies resolve discrepancies in spectral data between synthetic batches?

  • Methodology :

  • Contradiction analysis : If 1H^1H NMR shows unexpected splitting, assess stereochemical purity (e.g., chiral HPLC) or byproduct formation (e.g., oxidation of cyclohexyloxy group).
  • Reproducibility : Standardize anhydrous conditions to prevent hydrolysis of ester groups .

Q. How does the 2-oxocyclohexyloxy moiety influence the compound’s stability under varying pH conditions?

  • Methodology :

  • Degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., free chromen-2-one or cyclohexanone derivatives).
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) to identify pH-sensitive regions .

Q. What computational methods predict the compound’s reactivity with biological targets?

  • Methodology :

  • Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase).
  • ADMET profiling : Use tools like SwissADME to predict solubility (logP) and metabolic pathways .

Methodological Notes

  • Safety : Use NIOSH/CEN-certified respirators (P95/ABEK-P2) when handling due to unclassified acute toxicity risks .
  • Theoretical alignment : Frame studies within CRDC’s chemical engineering design (RDF2050103) or separation technologies (RDF2050104) for grant applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate

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